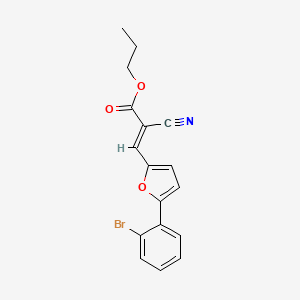

(E)-propyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

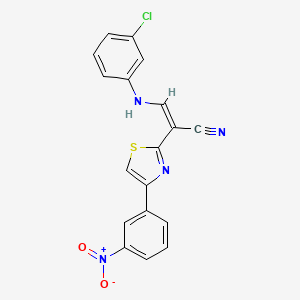

The molecular structure of “(E)-propyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate” would be characterized by the presence of a furan ring, a bromophenyl group, and a cyanoacrylate group. The furan ring is a five-membered aromatic heterocycle containing an oxygen atom . The bromophenyl group consists of a phenyl ring with a bromine atom attached, and the cyanoacrylate group is a polar moiety containing a nitrile and a carbonyl group.Chemical Reactions Analysis

The furan ring in the compound can undergo a variety of reactions. For example, it can participate in electrophilic aromatic substitution reactions . The bromophenyl group can be involved in palladium-catalyzed cross-coupling reactions . The cyanoacrylate group is reactive towards nucleophiles and can participate in Michael addition reactions.Aplicaciones Científicas De Investigación

Green Organic Synthesis

- Enantioselective Reduction : A study discusses the synthesis of E-2-cyano-3(furan-2-yl) acrylamide and its enantioselective reduction by marine and terrestrial fungi, yielding compounds with potential for green organic chemistry applications due to their unique CN-bearing stereogenic centers (Jimenez et al., 2019).

Photophysical Properties

- Solvent Polarity Effects : The impact of solvent polarity on the photophysical properties of certain chalcone derivatives, including molecules with furan components, was studied, demonstrating their potential in applications requiring understanding of intramolecular charge transfer and solvent effects (Kumari et al., 2017).

Solar Cell Applications

- Organic Sensitizers : Research on organic sensitizers for solar cell applications includes the development of molecules with furan and cyanoacrylic acid functionalities, highlighting their efficiency in converting photons to current, which is crucial for photovoltaic technologies (Kim et al., 2006).

Antimicrobial Activity

- Furan Derivatives : Studies on the antimicrobial activity of furan derivatives, including those with bromophenyl groups, suggest their potential in developing new antimicrobial agents with specific activity profiles (Buchta et al., 2004).

Electronic Materials

- LED and Solar Cell Materials : Furan-based electronic materials, including chalcone derivatives, have been explored for their applications in LED and solar cell fabrication, focusing on their photoluminescence, optical band gap, and thermal stability (Davanagere & Jayarama, 2019).

Mecanismo De Acción

Target of action

Without specific studies, it’s hard to predict the exact targets of this compound. Compounds with similar structures have been used in the design of new drugs and drug delivery devices .

Action environment

Environmental factors such as pH could potentially influence the compound’s action, efficacy, and stability. For example, boronic acids and their esters, which have structural similarities to this compound, are known to be only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological pH .

Propiedades

IUPAC Name |

propyl (E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO3/c1-2-9-21-17(20)12(11-19)10-13-7-8-16(22-13)14-5-3-4-6-15(14)18/h3-8,10H,2,9H2,1H3/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQKASPMXVFUPK-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2Br)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[bicyclo[2.2.1]hept[5]ene-2,2'-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate](/img/structure/B2947673.png)

![N-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2947677.png)

![6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamide](/img/structure/B2947682.png)

![tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B2947683.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2947691.png)

![{2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine](/img/structure/B2947693.png)

![4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2947696.png)